2-Methyl-3-(pyridin-3-yl)aniline
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Overview
Description
2-Methyl-3-(pyridin-3-yl)aniline is an organic compound that belongs to the class of aromatic amines It consists of a methyl group attached to the second carbon of an aniline ring, with a pyridin-3-yl group attached to the third carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(pyridin-3-yl)aniline typically involves the reaction of 2-methyl aniline with a pyridine derivative under specific conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where 2-methyl aniline is reacted with a pyridine boronic acid in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent like toluene or ethanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(pyridin-3-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while substitution reactions can produce halogenated or nitrated derivatives.
Scientific Research Applications
2-Methyl-3-(pyridin-3-yl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(pyridin-3-yl)aniline involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it may inhibit the activity of enzymes involved in metabolic pathways by binding to their active sites . The exact molecular targets and pathways involved can vary based on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)aniline: Similar structure but with the pyridine group attached to the second carbon.
2-Methyl-4-(pyridin-3-yl)aniline: Similar structure but with the pyridine group attached to the fourth carbon.
3-Methyl-2-(pyridin-3-yl)aniline: Similar structure but with the methyl group attached to the third carbon.
Uniqueness
2-Methyl-3-(pyridin-3-yl)aniline is unique due to the specific positioning of the methyl and pyridine groups, which can influence its chemical reactivity and biological activity. This unique structure can result in different binding affinities and selectivities compared to similar compounds, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C12H12N2 |
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Molecular Weight |
184.24 g/mol |
IUPAC Name |
2-methyl-3-pyridin-3-ylaniline |
InChI |
InChI=1S/C12H12N2/c1-9-11(5-2-6-12(9)13)10-4-3-7-14-8-10/h2-8H,13H2,1H3 |
InChI Key |
NDBSIYKAKZTRAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1N)C2=CN=CC=C2 |
Origin of Product |
United States |
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